molecular formula C13H14ClN3O2S2 B12239538 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide

Cat. No.: B12239538
M. Wt: 343.9 g/mol
InChI Key: JKOLOIWSOZCJQG-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a pyridine ring, and an azetidine ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific reagents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of the thiophene, pyridine, and azetidine rings, which confer unique chemical properties and reactivity.

Properties

Molecular Formula

C13H14ClN3O2S2

Molecular Weight

343.9 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H14ClN3O2S2/c1-16(21(18,19)13-6-5-11(14)20-13)10-8-17(9-10)12-4-2-3-7-15-12/h2-7,10H,8-9H2,1H3

InChI Key

JKOLOIWSOZCJQG-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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